Cas no 1602983-96-9 (4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane)

4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane is a versatile organic compound with significant synthetic utility. It features a bromomethyl group and a tert-butoxyethoxyoxane moiety, which confer it with excellent stability and reactivity. This compound is particularly useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, due to its ability to facilitate selective substitution reactions. Its structural features make it an ideal intermediate for the development of complex organic compounds.
4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane structure
1602983-96-9 structure
Product name:4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane
CAS No:1602983-96-9
MF:C12H23BrO3
Molecular Weight:295.213223695755
CID:6169750
PubChem ID:114775016

4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane 化学的及び物理的性質

名前と識別子

    • 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane
    • EN300-1132606
    • 4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
    • 1602983-96-9
    • インチ: 1S/C12H23BrO3/c1-11(2,3)15-8-9-16-12(10-13)4-6-14-7-5-12/h4-10H2,1-3H3
    • InChIKey: BKOOILHDQWCPMV-UHFFFAOYSA-N
    • SMILES: BrCC1(CCOCC1)OCCOC(C)(C)C

計算された属性

  • 精确分子量: 294.08306g/mol
  • 同位素质量: 294.08306g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų
  • XLogP3: 1.9

4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1132606-0.1g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1132606-10.0g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9
10g
$5283.0 2023-06-09
Enamine
EN300-1132606-2.5g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1132606-1g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
1g
$986.0 2023-10-26
Enamine
EN300-1132606-5.0g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9
5g
$3562.0 2023-06-09
Enamine
EN300-1132606-0.05g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1132606-0.5g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1132606-10g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1132606-1.0g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9
1g
$1229.0 2023-06-09
Enamine
EN300-1132606-0.25g
4-(bromomethyl)-4-[2-(tert-butoxy)ethoxy]oxane
1602983-96-9 95%
0.25g
$906.0 2023-10-26

4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane 関連文献

4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxaneに関する追加情報

Professional Introduction to Compound with CAS No. 1602983-96-9 and Product Name: 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane

The compound in question, identified by the CAS number 1602983-96-9, is a specialized organic molecule with the product name 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane. This compound belongs to the class of oxane derivatives, which are known for their unique structural and chemical properties. The presence of a bromomethyl group and a tert-butoxy substituent makes this molecule particularly interesting for various synthetic applications, especially in the field of pharmaceutical chemistry.

In recent years, there has been significant interest in oxane-based compounds due to their versatility in drug design and development. The bromomethyl functionality serves as a reactive handle, enabling further functionalization through nucleophilic substitution reactions. This property is highly valuable in the synthesis of complex molecules, including those intended for medicinal use. The tert-butoxy group, on the other hand, provides steric hindrance and stability, making it an excellent protecting group in multi-step synthetic routes.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. Researchers have been exploring oxane derivatives as scaffolds for small-molecule drugs due to their ability to mimic natural biological structures while offering tunable electronic and steric properties. The combination of a bromomethyl group and a tert-butoxy substituent in 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane makes it an ideal candidate for constructing biologically active molecules.

Recent studies have highlighted the importance of oxane derivatives in drug discovery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that oxane-based compounds can serve as effective intermediates in the synthesis of kinase inhibitors. These inhibitors are crucial for treating various types of cancer and inflammatory diseases. The reactivity of the bromomethyl group allows for the introduction of diverse pharmacophores, while the tert-butoxy group ensures that these modifications occur under mild conditions without unwanted side reactions.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for more complex drug candidates. The ability to selectively modify different parts of the molecule without affecting its overall stability makes it particularly useful for medicinal chemists. Furthermore, the oxane ring itself is known to enhance bioavailability and metabolic stability, which are critical factors in drug design.

Another area where this compound has found utility is in materials science. Oxane derivatives are known for their ability to form stable polymers and coatings when properly functionalized. The presence of both a bromomethyl and a tert-butoxy group provides multiple points of attachment for polymer chains, allowing for the creation of materials with tailored properties. These materials could find applications in electronics, aerospace, and other high-tech industries.

The synthesis of 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane itself is a testament to the advancements in organic chemistry over recent decades. Traditional methods for constructing such molecules would require multiple steps and harsh reaction conditions. However, modern synthetic techniques have made it possible to produce these compounds with greater efficiency and precision. This has not only reduced costs but also opened up new possibilities for drug discovery and material development.

In conclusion, the compound with CAS number 1602983-96-9, commonly referred to as 4-(bromomethyl)-4-2-(tert-butoxy)ethoxyoxane, represents a significant advancement in synthetic chemistry. Its unique structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and beyond. As our understanding of organic chemistry continues to evolve, compounds like this will play an increasingly important role in shaping the future of science and technology.

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